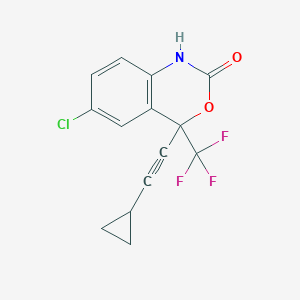
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate, commonly known as Methoxetamine (MXE), is a dissociative anesthetic drug that was first synthesized in 2010. It belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). MXE has been used for research purposes to study its mechanism of action and potential therapeutic applications.
作用機序
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate acts as an NMDA receptor antagonist, which means it blocks the action of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. This action leads to dissociation, anesthesia, and analgesia. (-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate also affects other neurotransmitter systems, including the dopamine and serotonin systems, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate has been shown to produce a range of biochemical and physiological effects, including dissociation, anesthesia, analgesia, euphoria, and hallucinations. It has also been shown to increase heart rate and blood pressure, as well as to cause respiratory depression and sedation at high doses.
実験室実験の利点と制限
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate has several advantages for use in lab experiments, including its ability to produce dissociation and anesthesia, which can be useful in studying the effects of NMDA receptor antagonists. However, (-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate also has several limitations, including its potential for abuse and its lack of specificity for the NMDA receptor, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on (-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate, including further study of its potential therapeutic applications, particularly in the treatment of depression, anxiety, and PTSD. Other areas of research could include the development of more specific NMDA receptor antagonists and the study of the long-term effects of (-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate use. Additionally, further research could be done to better understand the biochemical and physiological effects of (-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate, as well as its potential for abuse and addiction.
合成法
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate can be synthesized using a multi-step process that involves the reaction of 3-methoxyphenylacetone with cyclohexanone in the presence of sodium hydroxide to form 3-methoxy-4-methylphenyl-2-butanone. This intermediate is then reacted with methylamine to form N-methyl-3-methoxy-4-methylphenyl-2-butanamine, which is further reacted with pyrrolidine to form (-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine. The fumarate salt of (-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate is then formed by reacting the freebase with fumaric acid.
科学的研究の応用
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate has been used in scientific research to study its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use as an analgesic and as a treatment for alcohol and opioid addiction.
特性
CAS番号 |
142470-01-7 |
|---|---|
製品名 |
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate |
分子式 |
C18H26N2O5 |
分子量 |
350.4 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1-[1-(3-methoxyphenyl)pyrrolidin-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C14H22N2O.C4H4O4/c1-15(2)11-13-7-5-9-16(13)12-6-4-8-14(10-12)17-3;5-3(6)1-2-4(7)8/h4,6,8,10,13H,5,7,9,11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
JQXDGQNCFZXZSM-WLHGVMLRSA-N |
異性体SMILES |
CN(C)CC1CCCN1C2=CC(=CC=C2)OC.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CC1CCCN1C2=CC(=CC=C2)OC.C(=CC(=O)O)C(=O)O |
正規SMILES |
CN(C)CC1CCCN1C2=CC(=CC=C2)OC.C(=CC(=O)O)C(=O)O |
同義語 |
(-)-N,N-Dimethyl-1-(3-methoxyphenyl)-2-pyrrolidinemethanamine fumarate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



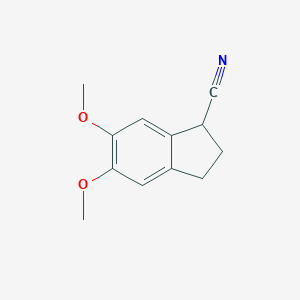
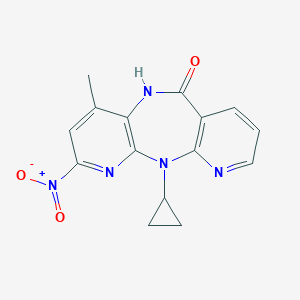

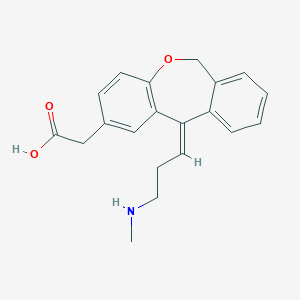
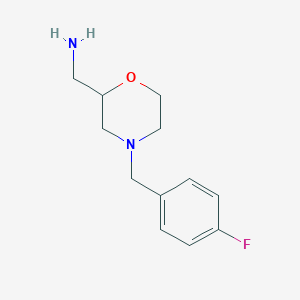
![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)


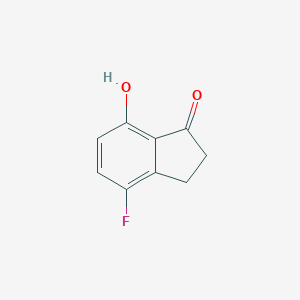
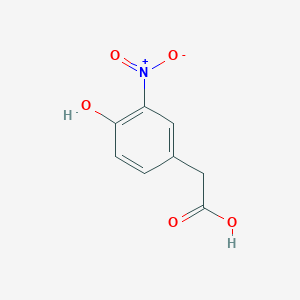
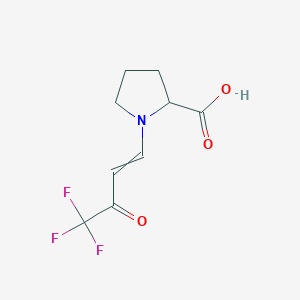
![2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B137606.png)

